Dactylorhin A

Beschreibung

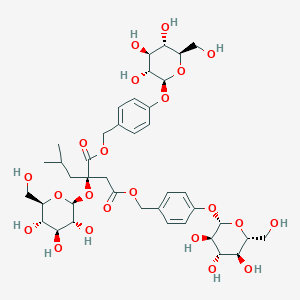

from Orchidaceae; structure in first source

Eigenschaften

IUPAC Name |

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O22/c1-18(2)11-40(62-38-35(53)32(50)29(47)25(15-43)61-38,39(54)56-17-20-5-9-22(10-6-20)58-37-34(52)31(49)28(46)24(14-42)60-37)12-26(44)55-16-19-3-7-21(8-4-19)57-36-33(51)30(48)27(45)23(13-41)59-36/h3-10,18,23-25,27-38,41-43,45-53H,11-17H2,1-2H3/t23-,24-,25-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCKZYFUROTIBC-HDQVGPIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346255 | |

| Record name | Dactylorhin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256459-34-4 | |

| Record name | Dactylorhin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Dactylorhin A in Dactylorhiza hatagirea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylorhiza hatagirea, a terrestrial orchid native to the Himalayan region, has a long history of use in traditional medicine. Modern phytochemical investigations have led to the isolation of several bioactive compounds, among which Dactylorhin A has emerged as a significant constituent. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and reported biological activities of this compound. It is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering detailed experimental methodologies and a summary of quantitative data to facilitate further research and development.

Introduction

Dactylorhiza hatagirea (D. Don) Soo, commonly known as 'Salam Panja' or 'Himalayan Marsh Orchid', is a critically endangered medicinal plant.[1] Its tubers are highly valued in traditional systems of medicine like Ayurveda, Siddha, and Unani for treating a wide range of ailments, including circulatory, respiratory, and reproductive disorders.[1][2] The therapeutic potential of this plant is attributed to its rich phytochemical profile, which includes a group of glycosidic compounds known as dactylorhins.[2] This guide focuses specifically on this compound, one of the key bioactive molecules isolated from D. hatagirea.

Isolation and Purification of this compound

The isolation of this compound from Dactylorhiza hatagirea is a multi-step process involving extraction and chromatographic separation. While specific optimized protocols for this compound are not extensively detailed in the public domain, this section outlines a generalized methodology based on common practices for isolating glycosides from plant materials.

Plant Material Collection and Preparation

Fresh, healthy tubers of Dactylorhiza hatagirea are collected, washed, and shade-dried. The dried tubers are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

Solvent extraction is a crucial first step to separate the bioactive compounds from the plant matrix. Methanol has been reported to yield the highest concentration of crude extracts from D. hatagirea.

Experimental Protocol: Maceration Extraction

-

Maceration: A known quantity of powdered tuber material is soaked in methanol (e.g., 1:10 w/v) in a sealed container.

-

Incubation: The mixture is kept at room temperature for 24-72 hours with occasional agitation to ensure thorough extraction.

-

Filtration: The extract is filtered through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanolic extract.

Chromatographic Purification

The crude extract, a complex mixture of phytochemicals, is subjected to chromatographic techniques to isolate this compound.

Experimental Protocol: Column Chromatography and Preparative TLC

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent system as the mobile phase.

-

Loading: The crude methanolic extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Fraction Collection: Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC) for their chemical profile.

-

Pooling and Preparative TLC: Fractions showing similar TLC profiles are pooled. Fractions suspected to contain this compound are further purified using preparative TLC with a suitable solvent system to yield the pure compound.

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound involves a combination of spectroscopic techniques.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: Provides initial information about the presence of chromophores in the molecule.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, which helps in deducing the molecular formula. The molecular formula for this compound has been reported as C₄₀H₅₆O₂₂.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are critical for establishing the connectivity of atoms and the stereochemistry of the molecule.

The structure of this compound has been identified as (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl) butanedioic acid bis(4-β-D-glucopyranosyloxybenzyl) ester.

Quantification

Quantitative analysis of this compound in D. hatagirea extracts is essential for standardization and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[3][4]

Experimental Protocol: HPLC-UV Analysis (Generalized)

-

Standard Preparation: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of dilutions are made to create a calibration curve.

-

Sample Preparation: A known amount of the plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined from the UV spectrum of this compound.

-

Injection Volume: 20 µL.

-

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standards.

| Parameter | Value/Range | Reference |

| Molecular Formula | C₄₀H₅₆O₂₂ | [2] |

| Dactylorhin E Yield (from in-vitro elicited shoots) | 0.06 µg/mg | [3] |

Biological Activities and Potential Signaling Pathways

Extracts of Dactylorhiza hatagirea containing dactylorhins have been reported to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] While the specific mechanisms of action for this compound are still under investigation, its anti-inflammatory and antioxidant effects suggest potential interactions with key cellular signaling pathways.

Antioxidant Activity

The antioxidant potential of natural compounds is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

DPPH Solution Preparation: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: A solution of this compound at various concentrations is added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.[5][6][7]

-

Calculation: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be investigated by examining its ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2).

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of human recombinant COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in a suitable buffer.

-

Inhibitor Incubation: this compound at various concentrations is pre-incubated with the COX-2 enzyme.

-

Reaction Initiation: The reaction is initiated by adding the substrate.

-

Measurement: The product of the enzymatic reaction (e.g., prostaglandin E2) is quantified using an appropriate method, such as an enzyme immunoassay (EIA).[8][9][10][11]

-

Calculation: The percentage of COX-2 inhibition is calculated, and the IC₅₀ value is determined.

Postulated Signaling Pathways

Based on the known anti-inflammatory mechanisms of other natural glycosides, this compound may exert its effects through the modulation of signaling pathways such as NF-κB and MAPK. These pathways are central to the inflammatory response.

Hypothetical Anti-inflammatory Signaling Pathway of this compound

References

- 1. interesjournals.org [interesjournals.org]

- 2. Dactylorhiza hatagirea (D. Don) Soo: A Critically Endangered Perennial Orchid from the North-West Himalayas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 4. An Overview Of Phytochemical Identification Of Secondary Metabolites Ofmedicinal Plant Dactylorhiza Hatagirea | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 5. DPPH Radical Scavenging Assay [mdpi.com]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. researchgate.net [researchgate.net]

- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Dactylorhin A: A Technical Guide for Researchers

Abstract

Dactylorhin A, a significant bioactive glycoside, has garnered attention within the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of the natural sources of this compound, intended for researchers, scientists, and professionals in drug development. It details the primary plant sources, presents quantitative data on this compound concentrations, outlines experimental protocols for its isolation, and illustrates the current understanding of its biosynthetic pathways. This guide aims to serve as a foundational resource to facilitate further research and development of this compound.

Introduction

This compound is a complex glycosidic compound that has been identified in several species within the Orchidaceae family.[1] Its chemical structure and bioactive properties make it a compound of interest for pharmaceutical research. Understanding the natural origins of this compound is crucial for sustainable sourcing, phytochemical analysis, and the development of novel therapeutic agents. This guide synthesizes the current knowledge on the prominent natural sources of this compound.

Primary Natural Sources of this compound

Current research has identified three primary orchid species as natural sources of this compound. These species are distributed across various regions of Asia and Europe and have been traditionally used in folk medicine.

-

Dactylorhiza hatagirea : Commonly known as the Himalayan Marsh Orchid, this species is a well-documented source of this compound and its analogues (Dactylorhin B, C, D, and E).[2][3] The tubers of D. hatagirea are the primary plant part where these compounds are concentrated.[4] This plant is found in the sub-alpine to alpine regions of the Himalayas.[3]

-

Bletilla striata : Also known as the Chinese ground orchid, this plant is another significant source of this compound. It is an ornamental orchid native to eastern Asia.[2] The compound has been quantified in both the tubers and aerial parts of the plant.

-

Gymnadenia conopsea : Commonly referred to as the fragrant orchid, this species is also known to contain this compound and other related glucosides in its tubers. It has a wide distribution across Europe and Asia.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary depending on the plant species, geographical location, and the specific plant part analyzed. The following table summarizes the reported quantitative data for this compound in its primary natural sources.

| Plant Species | Plant Part | Concentration of this compound (mg/g) | Analytical Method | Reference |

| Dactylorhiza hatagirea | Tubers | 0.12–0.81 | UPLC-DAD | |

| Bletilla striata | Tubers | 0.341–1.110 (mass fraction) | UPLC-PDA | |

| Bletilla striata | Aerial Part | 7.5 (fresh weight) | Not Specified | [2] |

| Gymnadenia conopsea | Tubers | 0.40–5.59 | HPLC |

Experimental Protocols

The isolation and purification of this compound from its natural sources are critical steps for its characterization and further pharmacological studies. Below are outlines of the general extraction and a more specific isolation protocol.

General Extraction Methodology

A preliminary extraction is performed to obtain a crude extract containing this compound and other secondary metabolites.

-

Plant Material Preparation : The collected plant material (primarily tubers) is thoroughly washed, shade-dried, and then ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction : Maceration is a commonly employed technique. The powdered plant material is soaked in a suitable solvent, such as methanol, ethanol, or a hydroalcoholic mixture, for 24-72 hours with occasional agitation. Methanol has been reported to yield a high concentration of crude extract from Dactylorhiza hatagirea.

-

Filtration and Concentration : The mixture is filtered to separate the plant debris from the solvent. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Isolation and Purification Protocol using Column Chromatography

Following the initial extraction, chromatographic techniques are employed to isolate this compound from the complex crude extract. The following protocol is based on methodologies reported for the separation of dactylorhins from Dactylorhiza hatagirea.

-

Preparation of the Column : A glass column is packed with silica gel (60-120 mesh) as the stationary phase. The column is first washed with a non-polar solvent like n-hexane.

-

Sample Loading : The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

-

Elution : A gradient elution is performed using a solvent system of increasing polarity. A common solvent gradient starts with n-hexane, gradually introducing and increasing the proportion of a more polar solvent like ethyl acetate, and finally methanol.

-

Fraction Collection : The eluate is collected in successive fractions.

-

Monitoring by Thin-Layer Chromatography (TLC) : Each collected fraction is analyzed by TLC to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled together.

-

Preparative TLC for Final Purification : The pooled fractions containing this compound are further purified using preparative TLC to obtain the pure compound.

-

Structure Elucidation : The structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: General workflow for the isolation of this compound.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, studies on Bletilla striata have provided insights into the metabolic pathways that are closely related to its synthesis. The biosynthesis is linked to starch and sucrose metabolism.

Transcriptomic analysis has identified several key enzymes whose gene expression levels are correlated with this compound synthesis. These include:

-

Upregulated genes : UGP (UDP-glucose pyrophosphorylase), BGLU (Beta-glucosidase), SPS (Sucrose-phosphate synthase), TPS (Trehalose-phosphate synthase), and scrK (Fructokinase).

-

Downregulated genes : INV (Invertase), SUS (Sucrose synthase), BAM (Beta-amylase), and additional TPS and BGLU genes.

This suggests that the precursors for this compound are likely derived from the pool of activated glucose (UDP-glucose) and other sugars, which are central to starch and sucrose metabolism. The involvement of beta-glucosidases is also significant, as these enzymes are often involved in the glycosylation and deglycosylation steps of secondary metabolite biosynthesis.

Caption: Related metabolic pathways for this compound biosynthesis.

Conclusion

Dactylorhiza hatagirea, Bletilla striata, and Gymnadenia conopsea are the principal natural sources of this compound identified to date. Quantitative analysis reveals variable concentrations of this bioactive compound among these species. The established protocols for extraction and isolation, primarily involving solvent extraction followed by column chromatography, provide a solid foundation for obtaining pure this compound for research purposes. While the complete biosynthetic pathway remains to be fully elucidated, current evidence strongly links its formation to primary carbohydrate metabolism. This technical guide provides a comprehensive starting point for researchers and professionals, and it is anticipated that further studies will continue to refine our understanding of this compound's natural production and potential applications.

References

- 1. Gymnadenia conopsea (L.) R. Br.: A Systemic Review of the Ethnobotany, Phytochemistry, and Pharmacology of an Important Asian Folk Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gymnadenia conopsea orchid: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Constituents of Gymnadenia conopsea] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Dactylorhin A: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylorhin A, a significant secondary metabolite found in orchids of the Bletilla and Dactylorhiza genera, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is pivotal for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide synthesizes the current understanding of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. While the complete pathway is yet to be fully elucidated, this document presents a putative pathway based on available transcriptomic and metabolomic data. Furthermore, it outlines a general experimental workflow for the comprehensive elucidation of this pathway, providing a roadmap for future research in this area.

Introduction to this compound

This compound is a glycosidic compound belonging to a group of related molecules including Dactylorhin B, C, D, and E.[1] These compounds are derivatives of 2,3-dihydroxy-2-(2-methylpropyl)butanedioic acid or 2-hydroxy-2-(2-methylpropyl)butanedioic acid.[2] Found in the tubers of orchids such as Bletilla striata and Dactylorhiza hatagirea, this compound is believed to play a role in the plant's defense mechanisms.[1][3] The intricate structure of this compound suggests a complex biosynthetic origin, likely involving multiple enzymatic transformations of primary metabolites.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is intricately linked to primary metabolic pathways, specifically starch and sucrose metabolism and the phenylpropanoid pathway.[3] While a definitive step-by-step pathway has not been experimentally validated, transcriptomic analysis of Bletilla striata has identified several candidate genes and enzymes that are likely involved.[3]

2.1. Precursor Supply from Starch and Sucrose Metabolism

The backbone of this compound is likely derived from intermediates of glycolysis and the pentose phosphate pathway, which are fed by starch and sucrose metabolism. Key enzymes implicated in providing the necessary carbon skeletons include:

-

Sucrose Synthase (SUS) and Invertase (INV) : Catalyze the breakdown of sucrose into glucose and fructose.

-

Phosphofructokinase (PFK) and Aldolase (ALDO) : Key enzymes in the glycolytic pathway.

-

UDP-glucose Pyrophosphorylase (UGP) , Sucrose-Phosphate Synthase (SPS) , and Trehalose-Phosphate Synthase (TPS) : Involved in the interconversion of sugar phosphates.[3]

2.2. Involvement of the Phenylpropanoid Pathway

The phenylpropanoid pathway is a crucial source of a vast array of secondary metabolites in plants. In the context of this compound biosynthesis, this pathway likely contributes to the formation of the butanedioic acid core or its aromatic precursors. Key enzymes identified include:

-

Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the deamination of phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway.

-

4-Coumarate:CoA Ligase (4CL) : Activates cinnamic acid derivatives for downstream modifications.[3]

2.3. Putative Biosynthetic Steps

Based on the identified precursors and enzyme families, a putative pathway for this compound biosynthesis can be proposed. This pathway likely involves the condensation of a four-carbon acid derived from primary metabolism with a branched-chain amino acid precursor, followed by a series of hydroxylation and glycosylation steps.

Caption: A putative biosynthetic pathway for this compound.

Key Enzymes and Genes in this compound Biosynthesis

Transcriptomic studies have identified numerous genes that are potentially involved in the biosynthesis of this compound. The table below summarizes these genes and their putative functions.

| Gene/Enzyme Abbreviation | Enzyme Name | Putative Role in this compound Biosynthesis | Reference |

| UGP | UDP-glucose Pyrophosphorylase | Production of activated glucose for glycosylation | [3] |

| BGLU | Beta-glucosidase | Potentially involved in glycosylation or deglycosylation steps | [3] |

| SPS | Sucrose-Phosphate Synthase | Sucrose metabolism, providing precursors | [3] |

| TPS | Trehalose-Phosphate Synthase | Sugar phosphate metabolism, precursor supply | [3] |

| scrK | Fructokinase | Phosphorylation of fructose from sucrose breakdown | [3] |

| INV | Invertase | Cleavage of sucrose into glucose and fructose | [3] |

| SUS | Sucrose Synthase | Sucrose breakdown and synthesis | [3] |

| BAM | Beta-amylase | Starch degradation to provide glucose | [3] |

| PAL | Phenylalanine Ammonia-Lyase | Committing step of the phenylpropanoid pathway | [3] |

| 4CL | 4-Coumarate:CoA Ligase | Activation of phenylpropanoid intermediates | [3] |

| POD | Peroxidase | Lignification and defense, potential role in oxidative coupling | [3] |

| GAUT | Galacturonosyltransferase | Pectin biosynthesis, indirect role in cell wall structure and signaling | [3] |

| ADH | Alcohol Dehydrogenase | Reduction of aldehydes to alcohols | [3] |

| PDC | Pyruvate Decarboxylase | Conversion of pyruvate to acetaldehyde | [3] |

| PFK | Phosphofructokinase | Rate-limiting step in glycolysis | [3] |

| ALDO | Aldolase | Cleavage of fructose-1,6-bisphosphate in glycolysis | [3] |

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational. While specific regulatory factors for this compound have not been identified, general principles of secondary metabolism regulation in plants provide a framework for understanding how its production might be controlled.

4.1. Transcriptional Regulation

The expression of biosynthetic genes is often coordinated by transcription factors (TFs). These TFs can be activated by developmental cues or environmental stresses, leading to the induction of the entire pathway. In the case of this compound, the upregulation of genes encoding enzymes from starch/sucrose metabolism and the phenylpropanoid pathway suggests a coordinated transcriptional response.[3]

Caption: A generalized regulatory network for this compound biosynthesis.

4.2. Feedback Regulation

Many secondary metabolite pathways are subject to feedback inhibition, where the final product inhibits the activity of an early enzyme in the pathway. This mechanism allows the plant to finely tune the production of the metabolite according to its needs. It is plausible that this compound or its intermediates could regulate the activity of key enzymes like PAL or those involved in the initial condensation step.

Experimental Workflow for Pathway Elucidation

Given the incomplete understanding of the this compound biosynthetic pathway, a multi-pronged experimental approach is necessary for its full elucidation. The following workflow outlines the key steps that researchers can take.

Caption: An experimental workflow for elucidating the this compound pathway.

5.1. Detailed Methodologies

-

Transcriptome Sequencing (RNA-seq):

-

Objective: To identify genes that are differentially expressed in tissues actively synthesizing this compound.

-

Protocol:

-

Isolate total RNA from this compound-producing and non-producing tissues using a suitable plant RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Construct cDNA libraries using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).

-

Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

-

Analyze the sequencing data to identify differentially expressed genes and perform functional annotation.

-

-

-

Metabolite Profiling (LC-MS):

-

Objective: To identify and quantify this compound and its potential precursors and intermediates.

-

Protocol:

-

Extract metabolites from plant tissues using a solvent such as 80% methanol.

-

Centrifuge the extract to remove debris and filter through a 0.22 µm filter.

-

Analyze the extract using a liquid chromatography-mass spectrometry (LC-MS) system equipped with a C18 column.

-

Develop a gradient elution method to separate the compounds of interest.

-

Identify and quantify metabolites by comparing their retention times and mass spectra to authentic standards.

-

-

-

In Vitro Enzyme Assays:

-

Objective: To confirm the catalytic activity of candidate enzymes identified from transcriptomic data.

-

Protocol:

-

Clone the coding sequence of the candidate gene into an expression vector (e.g., pET-28a).

-

Express the recombinant protein in a suitable host, such as E. coli BL21(DE3).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Incubate the purified enzyme with its putative substrate under optimized reaction conditions (pH, temperature, cofactors).

-

Analyze the reaction products using LC-MS or HPLC to determine the enzyme's activity.

-

-

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that is still not fully understood. Current research points to a convergence of primary and secondary metabolic pathways, with a number of candidate genes identified. The proposed pathway and experimental workflow in this guide provide a foundation for future research aimed at the complete elucidation of this compound biosynthesis.

A thorough understanding of this pathway will be instrumental for the development of metabolic engineering strategies to enhance the production of this compound in its native producers or to transfer the pathway to a heterologous host, such as yeast or E. coli. Such advancements would pave the way for the sustainable and scalable production of this promising natural product for pharmaceutical applications. The application of synthetic biology tools, such as CRISPR/Cas9-mediated genome editing, will be invaluable for the precise manipulation of the this compound biosynthetic pathway.[4][5]

References

- 1. Dactylorhiza hatagirea (D. Don) Soo: A Critically Endangered Perennial Orchid from the North-West Himalayas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Application of metabolic engineering to enhance the content of alkaloids in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic and Methodological Characterization of Dactylorhin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylorhin A, a significant bioactive compound isolated from the tubers of Dactylorhiza hatagirea, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies crucial for the characterization of this compound. The information presented herein is intended to serve as a foundational resource for researchers engaged in the isolation, identification, and further investigation of this natural product. This document outlines the key spectroscopic techniques employed in the structural elucidation of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols for the isolation and analysis of this compound are also provided, alongside a proposed signaling pathway that may be modulated by this compound, offering insights into its potential mechanism of action.

Physicochemical Properties of this compound

This compound is a complex glycosidic ester. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄₀H₅₆O₂₂ | |

| IUPAC Name | (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl) butanedioic acid bis(4-β-D-glucopyranosyloxybenzyl) ester | |

| Molecular Weight | 888.85 g/mol | |

| Appearance | White amorphous powder | N/A |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | N/A |

Spectroscopic Data for Structural Elucidation

The structural characterization of this compound relies on a combination of modern spectroscopic techniques. While a complete, publicly available dataset of all spectroscopic values for this compound is not readily found in the searched literature, this section provides a templated structure for the expected data based on the known structure and common values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules like this compound. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD) for this compound (Template)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.30 - 7.10 | m | - | Aromatic Protons (H-2', H-6') |

| 5.10 | d | 7.5 | Anomeric Proton (Glc H-1) |

| 4.90 | d | 7.5 | Anomeric Proton (Glc H-1) |

| 4.50 - 3.40 | m | - | Sugar Protons, Methylene Protons |

| 2.80 | m | - | Methine Proton |

| 1.00 - 0.80 | m | - | Methyl Protons |

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD) for this compound (Template)

| Chemical Shift (δ, ppm) | Assignment |

| 175.0 - 170.0 | Carbonyl Carbons (C=O) |

| 160.0 - 115.0 | Aromatic Carbons |

| 105.0 - 100.0 | Anomeric Carbons (Glc C-1) |

| 80.0 - 60.0 | Sugar Carbons, Oxygenated Carbons |

| 45.0 - 20.0 | Aliphatic Carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.

Table 4: Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation | Source |

| UPLC-ESI/TQ-MS | Positive | 906.5 [M+NH₄]⁺ | Adduct ion confirms MW of 888.5 | |

| HR-ESI-MS | Positive | 889.3265 [M+H]⁺ | Protonated molecule | N/A |

| HR-ESI-MS | Positive | 911.3084 [M+Na]⁺ | Sodiated molecule | N/A |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 5: FT-IR Spectroscopic Data for this compound (Template)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretching (hydroxyl groups) |

| 2960, 2870 | Medium | C-H stretching (aliphatic) |

| 1735 | Strong | C=O stretching (ester) |

| 1610, 1510 | Medium | C=C stretching (aromatic) |

| 1070 | Strong | C-O stretching (glycosidic bond) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying chromophores such as aromatic rings.

Table 6: UV-Vis Spectroscopic Data for this compound (Template)

| Solvent | λmax (nm) | Absorbance |

| Methanol | 225, 275 | N/A |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the tubers of Dactylorhiza hatagirea.

-

Extraction:

-

Air-dried and powdered tubers of D. hatagirea (1 kg) are macerated with methanol (3 x 5 L) at room temperature for 72 hours.

-

The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation:

-

The crude methanolic extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.

-

The ethyl acetate fraction, typically enriched with glycosides, is concentrated in vacuo.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 80:20).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized with an appropriate staining agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Fractions containing the major compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure this compound.

-

physical and chemical properties of Dactylorhin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylorhin A is a naturally occurring glycosidic ester found in several orchid species, most notably Dactylorhiza hatagirea and Bletilla striata. It belongs to a class of compounds known as dactylorhins, which have garnered significant interest in the scientific community for their potential therapeutic properties. This technical guide provides a detailed overview of the physical and chemical properties of this compound, comprehensive experimental protocols for its isolation and analysis, and an exploration of its biological activities and underlying mechanisms of action.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C40H56O22 | PubChem |

| Molecular Weight | 888.9 g/mol | PubChem |

| Appearance | Solid (form not specified) | --- |

| Solubility | DMSO: 25 mg/mL (28.13 mM) | TargetMol |

| Computed XLogP3 | -2.1 | PubChem |

| Computed Hydrogen Bond Donor Count | 12 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 22 | PubChem |

| Computed Rotatable Bond Count | 23 | PubChem |

| Computed Topological Polar Surface Area | 351 Ų | PubChem |

Experimental Protocols

Isolation of this compound from Dactylorhiza hatagirea

The isolation of this compound from its natural source, Dactylorhiza hatagirea, typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on common phytochemical isolation techniques.

Workflow for the Isolation of this compound

A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Preparation: Tubers of Dactylorhiza hatagirea are collected, washed, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, commonly using methanol or ethanol. This can be performed using maceration (soaking at room temperature for 24-72 hours) or Soxhlet extraction for a more exhaustive process.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Fractionation: The crude extract is subjected to column chromatography over silica gel. A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) is used to elute different fractions.

-

Monitoring and Pooling: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles and a high concentration of the target compound are pooled together.

-

Final Purification: The pooled fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

A validated HPLC method is crucial for the quantification of this compound in plant extracts and for quality control purposes. The following protocol has been reported for the determination of this compound.

HPLC Instrumentation and Conditions

| Parameter | Specification |

| Column | Alltech Prevail C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile; B: Water |

| Gradient Elution | 0 min: 20% A, 80% B30 min: 55% A, 45% B35 min: 55% A, 45% B |

| Flow Rate | 0.8 mL/min |

| Detection | Diode Array Detector (DAD) at 224 nm |

| Column Temperature | 25 °C |

| Injection Volume | 2 µL |

Sample Preparation:

-

A known amount of the plant extract or purified sample is dissolved in the mobile phase.

-

The solution is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit anti-inflammatory properties. A key indicator of its anti-inflammatory potential is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While the precise molecular mechanism has not been fully elucidated for this compound specifically, the inhibition of NO production by many natural compounds is known to occur through the downregulation of inducible nitric oxide synthase (iNOS) expression. This is often achieved by modulating upstream signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Preliminary Biological Activity of Dactylorhin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylorhin A is a glycosidic compound isolated from the critically endangered perennial orchid, Dactylorhiza hatagirea (D. Don) Soo, also known as the Himalayan Marsh Orchid.[1][2] This plant has a long history of use in traditional medicine systems like Ayurveda, Siddha, and Unani for treating a variety of ailments, including disorders of the circulatory, respiratory, nervous, digestive, skeletal, and reproductive systems.[1] this compound, along with other related compounds such as Dactylorhins B-E and Dactyloses A-B, are considered to be the primary bioactive constituents responsible for the plant's therapeutic properties.[1][2] This document provides a technical overview of the preliminary biological activities reported for this compound and the extracts of D. hatagirea containing it, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Quantitative Data on Biological Activities

While research has highlighted a broad spectrum of pharmacological activities for the extracts of Dactylorhiza hatagirea, specific quantitative data for isolated this compound is limited in the currently available literature. The following tables summarize the available quantitative data for extracts of D. hatagirea, which contain this compound as a key constituent.

Table 1: Antioxidant Activity of Dactylorhiza hatagirea Methanolic Extract

| Assay | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | 162.79 ± 0.24 |

| ABTS Radical Scavenging | 39.75 ± 0.20 |

-

Data from a study on the methanolic extract of D. hatagirea.

Key Biological Activities and Experimental Protocols

The primary biological activities attributed to this compound and its source plant, D. hatagirea, include anti-inflammatory, anticancer, and antidiabetic effects.

Anti-inflammatory Activity

This compound has been reported to exhibit a moderate inhibitory effect on the production of nitric oxide (NO) in RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages (Hypothetical)

This protocol is a generalized representation based on standard laboratory practices, as a detailed published protocol for this compound is not available.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Stimulation: After a 1-hour pre-treatment with this compound, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubated for 24 hours.

-

Nitrite Quantification (Griess Assay):

-

50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

The mixture is incubated at room temperature for 10 minutes.

-

50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added. .

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is then determined.

Anticancer Activity

Hydroalcoholic extracts of D. hatagirea, containing this compound, have been shown to possess anticancer activity against breast cancer cell lines (MDA-MB-231 and MCF-7).

Experimental Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines (Hypothetical)

This is a generalized protocol for assessing cytotoxicity.

-

Cell Culture: MDA-MB-231 and MCF-7 breast cancer cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of the D. hatagirea extract or isolated this compound for 48 or 72 hours.

-

MTT Assay:

-

10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Antidiabetic Activity

Methanolic extracts of D. hatagirea leaves have demonstrated antidiabetic properties by inhibiting α-amylase and α-glucosidase, and by enhancing glucose uptake in 3T3-L1 adipocytes, potentially through the increased expression of the GLUT4 glucose transporter.

Signaling Pathways

Currently, there is a lack of specific research elucidating the direct signaling pathways modulated by isolated this compound. Further investigation is required to understand its molecular mechanisms of action.[1]

Visualizations

Experimental Workflow for Screening Anti-inflammatory Activity

Caption: A generalized workflow for evaluating the anti-inflammatory activity of this compound.

Hypothetical Signaling Pathway for Anti-inflammatory Action

As the precise signaling pathway for this compound is unknown, the following diagram illustrates a common inflammatory signaling pathway that could be a potential target.

Caption: A potential anti-inflammatory mechanism of this compound via NF-κB inhibition.

Conclusion and Future Directions

This compound, a key bioactive compound from the endangered orchid Dactylorhiza hatagirea, shows promise as a lead molecule for the development of new therapeutics, particularly in the areas of anti-inflammatory, anticancer, and antidiabetic applications. However, the current body of research is still in its preliminary stages. To advance the understanding and potential clinical application of this compound, future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable more focused biological studies.

-

Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies to determine the IC50 and EC50 values of pure this compound in a variety of disease models.

-

Mechanism of Action Studies: In-depth investigations to elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Conservation and Sustainable Sourcing: Due to the endangered status of D. hatagirea, the development of sustainable methods for the production of this compound, such as through plant cell culture or synthetic chemistry, is crucial.

This technical guide provides a summary of the current knowledge on the preliminary biological activity of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this natural product. The limited availability of specific quantitative data and detailed experimental protocols for the isolated compound underscores the need for further rigorous scientific investigation.

References

Dactylorhin A: A Technical Guide to its Role in Traditional Medicine and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylorhin A, a complex glycosidic compound, is a prominent secondary metabolite found in orchids of the Dactylorhiza and Gymnadenia genera, most notably Dactylorhiza hatagirea. This terrestrial orchid has a long history of use in traditional medicine systems, including Ayurveda, Siddha, and Unani, for treating a wide array of ailments. Modern scientific investigations into the plant extracts containing this compound have begun to validate these traditional uses, revealing significant anti-inflammatory, anticancer, and immunomodulatory properties. This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, role in traditional medicine, and the pharmacological activities of its source plant extracts. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a succinate derivative ester belonging to the glycoside class of organic compounds. Its complex structure contributes to its biological activity and makes it a subject of interest for natural product chemists and pharmacologists.

Chemical Structure and Properties:

-

Molecular Formula: C₄₀H₅₆O₂₂

-

Molecular Weight: 888.9 g/mol

-

IUPAC Name: bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate

Plant Sources:

This compound has been identified in several species of orchids, including:

-

Dactylorhiza hatagirea : A terrestrial orchid found in the alpine and sub-alpine regions of the Himalayas. The tubers of this plant are the primary source of this compound and are extensively used in traditional medicine.

-

Gymnadenia conopsea : Also known as the fragrant orchid, its rhizomes are a source of this compound.

-

Bletilla striata : A terrestrial orchid native to East Asia.

Role in Traditional Medicine

The tubers of Dactylorhiza hatagirea, rich in dactylorhins including this compound, are highly valued in traditional medicine systems for their therapeutic properties. These tubers, often referred to as "Salep," are used to treat a wide range of conditions:

-

Reproductive Health: Traditionally used as an aphrodisiac and to treat seminal weakness. Studies in animal models using D. hatagirea extract have shown an increase in testosterone levels, supporting its traditional use for enhancing sexual behavior.

-

Immune System Support: Employed to boost the immune system and for its rejuvenating tonic effects.

-

Digestive Disorders: A decoction of the tuber is used to treat colic pain, chronic diarrhea, and dysentery.

-

General Debility: Used as a restorative tonic for general weakness, especially in women after childbirth.

-

Wound Healing: The powder from the tubers is sprinkled on wounds to stop bleeding.

-

Other Uses: Also utilized in the treatment of fever, coughs, stomachaches, and urinary disorders.

Pharmacological Activities of Dactylorhiza hatagirea Extracts

While quantitative data on the bioactivity of isolated this compound is limited, numerous studies on the extracts of D. hatagirea, which is rich in this compound and other related compounds, have demonstrated significant pharmacological effects. It is important to note that the following data pertains to the extracts and not the purified compound.

Anti-inflammatory Activity

Extracts of D. hatagirea have shown potent anti-inflammatory effects in various preclinical models. The presence of flavonoids and other phytochemicals, likely including this compound, is thought to contribute to this activity.

| Experimental Model | Extract Type | Dose | Observed Effect | Reference |

| Carrageenan-induced rat paw edema | Hydro-ethanolic | 100 and 200 mg/kg | Dose-dependent inhibition of inflammation | |

| Nitric Oxide (NO) Production in RAW 264.7 Macrophages | Not Specified | Not Specified | Moderate inhibitory effects |

Anticancer Activity

Hydro-alcoholic extracts of D. hatagirea have been shown to possess anticancer activity against human breast cancer cell lines.

| Cell Line | Extract Type | Concentration | % Viable Cells | Reference |

| MDA-MB-231 | Tuber Extract | 1000 µg/mL | 82.38% | |

| MCF-7 | Tuber Extract | 1000 µg/mL | 84.24% |

Immunomodulatory Activity

Traditional use as an immune booster is supported by scientific evidence demonstrating the immunomodulatory potential of D. hatagirea.

| Experimental Model | Extract Type | Dose | Observed Effect | Reference |

| Humoral and cellular immunity in mice | Methanolic | 100 and 200 mg/kg | Immunomodulatory action observed |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the bioactivities of this compound or its source extracts.

Extraction and Isolation of this compound

-

General Extraction: A common method for extracting dactylorhins from D. hatagirea tubers involves maceration or Soxhlet extraction with a hydro-alcoholic solvent (e.g., 70% ethanol). The resulting extract is then concentrated using a rotary evaporator.

-

Purification: Further purification to isolate this compound can be achieved using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10⁵ cells/mL and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or extract) and lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. A control group with LPS alone is also included.

-

Incubation: The plates are incubated for another 24 hours.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-only control.

In Vitro Anticancer Assay: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are maintained in an appropriate culture medium.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control is also included.

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (concentration causing 50% inhibition of cell growth) is determined.

In Vivo Immunomodulatory Assay: Humoral Antibody Response

-

Animal Model: Swiss albino mice are typically used.

-

Grouping: Animals are divided into control and treatment groups.

-

Immunization: All animals are immunized with Sheep Red Blood Cells (SRBCs).

-

Treatment: The treatment groups receive daily oral doses of the test compound for a specified period.

-

Booster Dose: A booster dose of SRBCs is administered on a specific day post-initial immunization.

-

Blood Collection: Blood samples are collected from the retro-orbital plexus.

-

Antibody Titer Determination: The serum is serially diluted, and the haemagglutination antibody titer is determined by reacting the serum with SRBCs. The highest dilution showing visible haemagglutination is taken as the antibody titer.

Signaling Pathways and Mechanisms of Action (Hypothetical)

While the precise molecular mechanisms of this compound are not yet fully elucidated, its observed biological activities suggest potential interactions with key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of natural compounds are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as iNOS (inducible nitric oxide synthase).

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Anticancer Signaling Pathway

The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Natural compounds with anticancer properties often exert their effects by modulating MAPK signaling, leading to cell cycle arrest and apoptosis.

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Experimental Workflow for Bioactivity Screening

The general workflow for screening natural products like this compound for pharmacological activity involves a series of steps from extraction to in vivo testing.

Dactylorhin A: A Technical Overview of its Molecular Properties, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylorhin A, a complex glycosidic ester, has garnered scientific interest for its potential therapeutic properties. This document provides a comprehensive technical guide on the molecular characteristics of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its biological activity, specifically its inhibitory effects on nitric oxide production. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Molecular Profile of this compound

This compound is a succinate derivative ester naturally occurring in several orchid species. Its core structure consists of a substituted butanedioic acid moiety linked to glycosylated benzyl groups.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₄₀H₅₆O₂₂ | [1] |

| Molecular Weight | 888.9 g/mol | [1] |

| IUPAC Name | bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate | |

| Natural Sources | Dactylorhiza hatagirea, Gymnadenia conopsea, Bletilla striata | [1] |

Isolation and Purification Protocols

This compound is primarily isolated from the tubers of various orchid species. The following protocols are generalized representations based on methodologies described in the scientific literature.

General Extraction and Fractionation from Gymnadenia conopsea

This protocol outlines a common method for the initial extraction and fractionation of this compound from the tubers of Gymnadenia conopsea.

Experimental Workflow: Extraction and Initial Fractionation

Caption: Workflow for the extraction and fractionation of this compound.

Methodology:

-

Preparation of Plant Material: The tubers of Gymnadenia conopsea are dried and ground into a fine powder.

-

Extraction: The powdered material is extracted three times with 95% aqueous ethanol.

-

Filtration and Concentration: The combined ethanolic extracts are filtered, and the solvent is removed under reduced pressure to yield a crude residue.

-

Macroporous Resin Chromatography: The residue is subjected to column chromatography on a D101 macroporous resin.

-

Gradient Elution: The column is eluted with a stepwise gradient of increasing ethanol concentration in water (30%, 50%, and 75%). This compound is typically found in the 50% ethanol fraction.

Further Purification using Silica Gel and Preparative TLC

For higher purity, fractions containing this compound can be subjected to further chromatographic steps.

Methodology:

-

Silica Gel Column Chromatography: The enriched fraction from the macroporous resin column is applied to a silica gel column. The column is eluted with a suitable solvent system (e.g., a gradient of chloroform and methanol) to further separate the components.

-

Preparative Thin-Layer Chromatography (TLC): Fractions from the silica gel column that show the presence of this compound are further purified using preparative TLC with an appropriate solvent system to yield the pure compound.

Structural Elucidation

The definitive identification and structural confirmation of this compound are achieved through a combination of spectroscopic techniques:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which helps in confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, NOESY) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry of the molecule.

Biological Activity: Inhibition of Nitric Oxide Production

This compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Signaling Pathway of LPS-Induced Nitric Oxide Production

In macrophages, the binding of LPS to its receptor complex (TLR4/MD2/CD14) initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of high levels of NO.

Signaling Pathway Diagram

Caption: LPS-induced NO production pathway and the putative target of this compound.

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol details the steps to assess the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1 hour, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. A set of wells without LPS stimulation serves as a negative control, and a set with LPS but without this compound serves as a positive control.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

An equal volume of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Data Analysis: The quantity of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

Cell Viability Assay (e.g., MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.

Conclusion

This compound presents as a promising natural product with potential anti-inflammatory activity. This technical guide provides foundational information on its molecular characteristics and standardized protocols for its isolation and biological evaluation. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in various inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Dactylorhin A from Dactylorhiza hatagirea Tubers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dactylorhiza hatagirea, a perennial orchid found in the Himalayan regions, is a plant of significant medicinal importance in traditional systems of medicine like Ayurveda, Siddha, and Unani.[1] Its tubers, commonly known as 'Salam Panja', are rich in various bioactive secondary metabolites, including a group of glucosides known as dactylorhins (A-E) and dactyloses (A-B).[2] Dactylorhin A, a prominent glucoside in the tubers, has garnered interest for its potential pharmacological activities. This document provides detailed protocols for the isolation of this compound from D. hatagirea tubers, methods for its quantification, and an overview of its potential biological significance. The tubers of D. hatagirea contain a variety of phytochemicals, including glucosides, mucilage, starch, and volatile oils.[3]

Data Presentation

A summary of quantitative data for this compound and related compounds from Dactylorhiza hatagirea tubers is presented below. This data highlights the yield of these compounds using different extraction and analytical techniques.

| Compound | Plant Part | Extraction Method | Analytical Method | Yield | Reference |

| This compound | Tubers | Not Specified | UHPLC-QTOF-IMS | 0.12–0.81 mg/g | Kumari et al., 2022[4] |

| Dactylorhin B | Tubers | Not Specified | UHPLC-QTOF-IMS | 0.62–0.88 mg/g | Kumari et al., 2022[4] |

| Dactylorhin E | Tubers | Ultrasound-Assisted Extraction (UAE) | HPLC-PDA | 14.14 mg/g | Singh et al., 2022[5] |

| Total Phenolics | Tubers | Methanolic Extraction | Not Specified | 73.61 ± 0.92 mg/g | Kumari et al., 2022[4] |

| Total Flavonoids | Tubers | Methanolic Extraction | Not Specified | 48.59 ± 0.71 mg/g | Kumari et al., 2022[4] |

Experimental Protocols

The following protocols describe the methodology for the extraction, isolation, and purification of this compound from D. hatagirea tubers.

1. Plant Material Collection and Preparation

-

Collection: Dactylorhiza hatagirea tubers should be collected from their natural habitat in the sub-alpine to alpine regions of the Himalayas. Proper botanical identification is crucial to ensure the correct plant species.

-

Authentication: The plant material should be authenticated by a qualified taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Drying: The collected tubers should be washed thoroughly with water to remove any adhering soil and debris. They are then shade-dried or dried at a low temperature to preserve the phytochemical constituents.

-

Grinding: The dried tubers are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction of this compound

Several methods can be employed for the extraction of bioactive compounds from D. hatagirea tubers. Methanol has been reported to yield the highest concentration of crude extracts.

-

Method 1: Maceration

-

Immerse the powdered tuber material in a suitable solvent (e.g., methanol, ethanol, or a hydroalcoholic mixture) in a closed container.

-

Allow the mixture to stand at room temperature for an extended period (e.g., 3-7 days) with occasional stirring.

-

Filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Method 2: Soxhlet Extraction [6]

-

Place the powdered tuber material in a thimble made of thick filter paper.

-

Position the thimble in the main chamber of the Soxhlet extractor.

-

Fill the distillation flask with the extraction solvent (e.g., 70% ethanol).

-

Heat the solvent to reflux. The solvent vapor will travel up a distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

-

Continue the extraction for a sufficient duration (e.g., 48 hours at 62°C).[6]

-

Once the extraction is complete, concentrate the solvent using a rotary evaporator to yield the crude extract.

-

-

Method 3: Ultrasound-Assisted Extraction (UAE) [5]

-

Mix the powdered tuber material with the chosen solvent in a flask.

-

Place the flask in an ultrasonic bath.

-

Apply ultrasonic waves for a specified time and at a controlled temperature to enhance the extraction process.

-

Filter the mixture and concentrate the extract as described above.

-

3. Fractionation and Purification of this compound

The crude extract is a complex mixture of various phytochemicals. Further fractionation and purification steps are necessary to isolate this compound.

-

Solvent-Solvent Partitioning (Fractionation):

-

Dissolve the crude extract in a suitable solvent (e.g., aqueous methanol).

-

Perform successive partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol. This will separate the compounds based on their polarity.

-

-

Chromatographic Purification:

-

Column Chromatography: Pack a glass column with a suitable stationary phase (e.g., silica gel). Load the desired fraction (e.g., the ethyl acetate or butanol fraction) onto the column. Elute the column with a gradient of solvents of increasing polarity to separate the compounds. Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): Use TLC plates to monitor the separation and identify the fractions containing this compound.

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, use a preparative or analytical HPLC system with a suitable column (e.g., C18) and a mobile phase optimized for the separation of dactylorhins.[6]

-

4. Structure Elucidation and Characterization

The structure of the isolated this compound can be confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, and NOESY experiments can be used to elucidate the complete structure and stereochemistry of this compound.

Mandatory Visualization

Caption: Experimental workflow for the isolation of this compound.

Caption: Postulated anti-inflammatory signaling pathway involving this compound.

Discussion of Potential Signaling Pathways

While the direct signaling pathway of this compound has not been extensively elucidated, the known anti-inflammatory properties of Dactylorhiza hatagirea extracts suggest potential interactions with key inflammatory pathways.[2] One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. It is plausible that this compound may inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. Further research is required to validate this proposed mechanism for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Dactylorhiza hatagirea (D. Don) Soo: A Critically Endangered Perennial Orchid from the North-West Himalayas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Dactylorhin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylorhin A is a succinate derivative ester found in several species of orchids, most notably in the tubers of Dactylorhiza hatagirea (D.Don) Soo, a critically endangered medicinal plant from the Himalayan region. This compound, along with other related dactylorhins, has garnered scientific interest due to its potential therapeutic properties. Preliminary studies have indicated that this compound exhibits moderate inhibitory effects on the production of nitric oxide (NO), suggesting potential anti-inflammatory and immunomodulatory activities. These properties make this compound a promising candidate for further investigation in drug discovery and development programs.